1-Phenyl-d5-ethanol

Description

The exact mass of the compound 1-Phenyl-d5-ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Phenyl-d5-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-d5-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

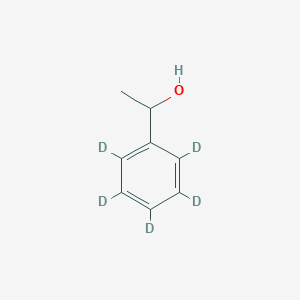

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-VIQYUKPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575817 |

Source

|

| Record name | 1-(~2~H_5_)Phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90162-45-1 |

Source

|

| Record name | 1-(~2~H_5_)Phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90162-45-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Strategic Synthesis of 1-Phenyl-d5-ethanol

CAS: 90162-45-1 | Structure:

Part 1: Executive Summary & Strategic Rationale

In the high-stakes environment of pharmacokinetic (PK) and metabolic profiling, 1-Phenyl-d5-ethanol serves as a critical internal standard. It is primarily used to quantify styrene metabolites (mandelic acid, phenylglyoxylic acid) and 1-phenylethanol itself in biological matrices via LC-MS/MS.

The "d5" designation specifically refers to the pentadeuterated phenyl ring. This specific labeling pattern is chosen for two reasons:

-

Metabolic Stability: The aromatic C-D bonds are highly resistant to metabolic cleavage (unlike the labile benzylic position), ensuring the internal standard behaves identically to the analyte during extraction but remains distinct in mass spectrometry.

-

Mass Shift (+5 Da): A +5 Dalton shift provides sufficient separation from the naturally occurring M+0 analyte and its M+1/M+2 isotopic envelope, preventing "crosstalk" in quantitative assays.

This guide details the Reductive Synthesis route, chosen for its superior atom economy, mild conditions, and high yield compared to Grignard approaches.

Part 2: Retrosynthetic Analysis & Pathway Design

The synthesis is best approached via the reduction of Acetophenone-d5 . While a Grignard route (Bromobenzene-d5 + Acetaldehyde) is chemically valid, it introduces higher moisture sensitivity and lower atom economy.

Figure 1: Retrosynthetic Logic Flow

Caption: Comparative retrosynthesis showing the preferred hydride reduction route versus the Grignard alternative.

Part 3: Primary Protocol – Borohydride Reduction

Objective: Synthesis of 1-Phenyl-d5-ethanol via nucleophilic addition of hydride to Acetophenone-d5.

3.1 Reagent Stoichiometry Table

| Component | Role | Equiv. | MW ( g/mol ) | Notes |

| Acetophenone-d5 | Limiting Reagent | 1.0 | ~125.18 | Ring-deuterated precursor |

| Sodium Borohydride | Reducing Agent | 0.6 | 37.83 | Theoretical is 0.25; 0.6 ensures completion |

| Methanol | Solvent | N/A | 32.04 | Anhydrous preferred |

| HCl (1M) | Quenching Agent | Excess | 36.46 | Careful pH control required |

3.2 Step-by-Step Methodology

Phase 1: Reaction Initiation

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a thermometer. Place in an ice-water bath (0–4 °C).

-

Dissolution: Charge the RBF with Acetophenone-d5 (1.0 g, ~8.0 mmol) and dissolve in Methanol (15 mL).

-

Scientist's Note: Methanol is preferred over Ethanol for faster solubilization of borohydride, though it reacts faster with the reagent. The low temperature mitigates solvent-reagent side reactions.

-

-

Reagent Addition: Slowly add Sodium Borohydride (NaBH4) (180 mg, ~4.8 mmol) in small portions over 10 minutes.

Phase 2: Reaction Monitoring 4. Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 45–60 minutes. 5. TLC Check: Spot the reaction mixture against the starting material (Acetophenone-d5).

- Mobile Phase: Hexane:Ethyl Acetate (8:2).

- Visualization: UV light (254 nm). The ketone carbonyl spot should disappear; the alcohol product will have a lower Rf value.

Phase 3: Quenching & Isolation 6. Quench: Cool the flask back to 0 °C. Add 1M HCl dropwise until pH ~4–5 is reached.

- Mechanism:[3][4] This destroys excess hydride and protonates the alkoxide intermediate.

- Caution: Hydrogen gas (

- Evaporation: Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove Methanol. A slurry/oil will remain.

- Extraction: Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

- Drying: Combine organic layers, wash with Brine (10 mL), and dry over anhydrous Sodium Sulfate (

- Concentration: Filter and concentrate in vacuo to yield the crude oil.

Figure 2: Workflow Logic

Caption: Operational workflow for the borohydride reduction of Acetophenone-d5.

Part 4: Quality Control & Characterization

Trustworthiness in synthesis relies on self-validating data. For a deuterated standard, confirming the absence of signals is as important as confirming their presence.

4.1 Expected NMR Data (

)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Validation Criteria |

| 1.45 | Doublet (d) | 3H | Clear doublet, J ~6.4 Hz | ||

| 4.85 | Quartet (q) | 1H | Clear quartet | ||

| 2.0 - 2.5 | Broad Singlet | 1H | Exchangeable (disappears with | ||

| 7.2 - 7.4 | Silent | ~0H | Aromatic | MUST be absent/trace (<2%) | |

| ~125-128 | Multiplet | - | Aromatic C-D | C-D coupling results in triplets/multiplets |

Critical Analysis:

In the

4.2 Mass Spectrometry (ESI+)

-

Theoretical Mass: 127.20 Da

-

Target Ion: Look for

or -

Isotopic Purity: The M+0 peak (undeuterated) should be <1% relative to the M+5 peak to ensure assay integrity.

Part 5: Safety & Handling

-

Deuterium Exchange (Back-Exchange):

-

The hydroxyl proton (-OH) is labile. It will exchange with atmospheric moisture. This is normal and does not affect the "d5" status of the ring.

-

Storage: Store under nitrogen in a desiccator to prevent moisture absorption, which alters the effective molecular weight during weighing.

-

-

Chemical Hazards:

-

Acetophenone-d5: Irritant, harmful if swallowed.

-

NaBH4: Water-reactive. Releases flammable hydrogen gas upon contact with acid.

-

Part 6: References

-

Sigma-Aldrich. 1-Phenyl-d5-ethanol Product Specification & CAS 90162-45-1. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24872283 (1-Phenylethanol-d5). Retrieved from

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Reduction of Carbonyls). Oxford University Press.

-

Santa Cruz Biotechnology. 1-Phenyl-d5-ethanol Safety Data Sheet (SDS). Retrieved from

-

Bunnelle, W. H., et al. Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri Chemistry. Retrieved from

Sources

Technical Guide: 1-Phenyl-d5-ethanol Isotopic Purity and Enrichment

Executive Summary: The Isotopic Architecture

In the high-stakes arena of drug metabolism and pharmacokinetics (DMPK), 1-Phenyl-d5-ethanol (CAS: 90162-45-1) serves as a critical internal standard and metabolic probe. Unlike simple deuterated solvents, this molecule represents a "ring-stable" isotopic architecture. By placing five deuterium atoms on the phenyl ring (

This guide details the synthesis, enrichment, and rigorous validation of 1-Phenyl-d5-ethanol. It moves beyond standard recipes to provide a self-validating analytical framework , ensuring that the isotopic purity meets the stringent >98 atom % D required for quantitative mass spectrometry (LC-MS/MS) and kinetic isotope effect (KIE) studies.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 1-Phenyl-d5-ethanol |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 127.19 g/mol (vs. 122.16 g/mol native) |

| Target Enrichment | |

| Key Shift | Mass shift of +5 Da (M+5) |

| Structure | Phenyl ring fully deuterated; side chain protonated |

Synthesis & Enrichment Strategy

High-enrichment synthesis relies on the principle of Precursor Purity Conservation . We avoid H/D exchange reactions during the final steps by using a pre-deuterated building block.

Primary Route: Reduction of Acetophenone-d5

The most robust method involves the hydride reduction of Acetophenone-d5 (CAS: 2206-36-2). This route is preferred over Grignard reagents because it proceeds under mild conditions that minimize the risk of back-exchange or scrambling of the aromatic deuteriums.

Reaction Logic:

-

Why this route? The aromatic C-D bonds are chemically inert to borohydride reduction. The deuterium enrichment is entirely dependent on the starting material quality, which is commercially available at >99% D.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow for 1-Phenyl-d5-ethanol via hydride reduction, ensuring retention of isotopic integrity.

Experimental Protocol: Synthesis

Safety Note: Sodium borohydride evolves hydrogen gas. Perform in a fume hood.

-

Preparation: Charge a flame-dried round-bottom flask with Acetophenone-d5 (10 mmol, ~1.25 g). Dissolve in absolute ethanol (15 mL).

-

Reduction: Cool the solution to 0°C in an ice bath. Add Sodium Borohydride (

, 12 mmol, 0.45 g) in small portions over 15 minutes.-

Causality: Slow addition prevents runaway exotherms which could lead to side products, though isotopic scrambling is unlikely here.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (20% EtOAc/Hexane) for the disappearance of the ketone.

-

Quench: Cool back to 0°C. Carefully add 1M HCl (10 mL) dropwise to destroy excess hydride and protonate the alkoxide.

-

Note: This step introduces the hydroxyl proton (

), which is not deuterated in this target molecule.

-

-

Workup: Remove ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 15 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: The crude oil is often pure enough (>95%). For analytical grade (>99%), purify via Kugelrohr distillation (bp ~100°C @ 20 mmHg) or flash chromatography.

Analytical Validation (Self-Validating System)

This section defines the "E-E-A-T" standard. You cannot rely on the label of the starting material. You must validate the enrichment using a Ratio-Metric qNMR approach.

The "Silent Region" qNMR Protocol

In a non-deuterated 1-phenylethanol, the aromatic region (7.2–7.4 ppm) integrates to 5 protons. In 1-Phenyl-d5-ethanol, this region should be "silent." Any signal here represents isotopic impurity (

Protocol:

-

Sample: Dissolve ~10 mg of product in

(ensure solvent is 99.8% D to minimize solvent peak interference). -

Acquisition: Run a standard

NMR (min 400 MHz).-

Relaxation Delay (d1): Set to 30s (ensure full relaxation for quantitative integration).

-

Scans: 64 or higher to improve S/N for the residual impurity peaks.

-

-

Integration Logic (Self-Validation):

-

Reference Integral: Integrate the Methine (-CH-) quartet at ~4.85 ppm. Set this integral to 1.00 . (This represents 1 proton).

-

Target Integral: Integrate the Methyl (

) doublet at ~1.45 ppm. It should integrate to 3.00 ( -

Impurity Integral: Integrate the aromatic region (7.0–7.5 ppm). Let this value be

.

-

-

Calculation:

Mass Spectrometry (HRMS)

While NMR gives an average enrichment, HRMS reveals the distribution (isotopologues).

-

Method: ESI+ or APCI.

-

Observation: Look for

at m/z ~150.2 or -

Criteria: The intensity of the

peak should be >98% of the total ion cluster (

Validation Logic Diagram

Figure 2: Dual-modality validation workflow combining qNMR for average enrichment and HRMS for isotopologue distribution.

Applications in Drug Development[4][5][6][7]

Internal Standard (IS) for Bioanalysis

1-Phenyl-d5-ethanol is the ideal IS for quantifying 1-phenylethanol or acetophenone metabolites in plasma.

-

Advantage: The +5 Da mass shift prevents "crosstalk" (signal overlap) with the analyte's M+0, M+1, or M+2 natural isotopes.

-

Stability: Unlike deuterium on the alpha-carbon or hydroxyl group, the ring deuteriums are not subject to metabolic exchange or oxidation during standard Phase I metabolism (unless the ring itself is hydroxylated).

Mechanistic Probes (KIE)

While primary kinetic isotope effects (KIE) are usually studied with alpha-deuteration (

References

-

Santa Cruz Biotechnology . 1-Phenyl-d5-ethanol Product Specifications. Retrieved from

-

Sigma-Aldrich . 1-Phenyl-d5-ethanol 98 atom % D. Retrieved from

-

Yang, Z., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from

-

Atzrodt, J., et al. (2018).[3] Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Angewandte Chemie International Edition. Retrieved from

-

Chahrour, O. (2014).[4] Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Retrieved from

Sources

Technical Guide: 1-Phenyl-d5-ethanol in Bioanalysis and Metabolic Profiling

Executive Summary

1-Phenyl-d5-ethanol (CAS: 90162-45-1) is a stable isotope-labeled analog of 1-phenylethanol (α-methylbenzyl alcohol), where the phenyl ring hydrogens are replaced by deuterium (

This guide details the chemical identity, synthesis, and a self-validating experimental protocol for utilizing 1-Phenyl-d5-ethanol in metabolic profiling.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The deuterated isotopologue described here is 1-Phenyl-d5-ethanol , specifically labeled on the aromatic ring.

Table 1: Chemical Specifications

| Property | Data |

| Compound Name | 1-Phenyl-d5-ethanol |

| Synonyms | |

| CAS Number | 90162-45-1 |

| Unlabeled CAS | 98-85-1 |

| Molecular Weight | 127.20 g/mol (Unlabeled: 122.16 g/mol ) |

| Chemical Formula | |

| Isotopic Purity | |

| Appearance | Colorless liquid |

| Density | ~1.053 g/mL at 25 °C |

| Boiling Point | 204 °C (lit.)[1] |

| Solubility | Soluble in organic solvents (methanol, ethyl acetate, DCM); slightly soluble in water. |

Synthesis & Manufacturing

The synthesis of 1-Phenyl-d5-ethanol typically proceeds via the reduction of Acetophenone-d5 (CAS: 2206-36-2). This route ensures high isotopic fidelity as the deuterium label is introduced via the stable aromatic precursor rather than labile exchangeable positions.

Synthetic Route

The carbonyl group of acetophenone-d5 is reduced using Sodium Borohydride (

Figure 1: Synthetic pathway for the production of 1-Phenyl-d5-ethanol via hydride reduction.

Key Mechanistic Insight

The reaction involves the nucleophilic attack of the borohydride ion (

Applications in Drug Development & Toxicology

1-Phenyl-d5-ethanol is primarily used to study the metabolism of Ethylbenzene and Styrene . Both industrial solvents are metabolized to 1-phenylethanol, which is then excreted in urine (often as a glucuronide conjugate).[4]

Metabolic Pathway Tracing

In toxicological studies, distinguishing between endogenous metabolic noise and xenobiotic exposure is crucial. The d5-analog allows researchers to track the specific metabolic fate of deuterated precursors or to quantify unlabeled metabolites using Isotope Dilution Mass Spectrometry (IDMS).

Figure 2: Metabolic cascade of Ethylbenzene showing 1-Phenylethanol as the primary intermediate.

Experimental Protocol: Quantification in Urine[9][10][11][12][13]

This protocol describes a self-validating method for quantifying 1-phenylethanol in human urine using 1-Phenyl-d5-ethanol as the Internal Standard (IS). The use of the IS automatically corrects for variations in extraction efficiency and derivatization completeness.

Reagents & Preparation

-

Stock Solution (IS): Dissolve 10 mg 1-Phenyl-d5-ethanol in 10 mL Methanol (1.0 mg/mL). Store at -20°C.

-

Enzyme:

-Glucuronidase/Arylsulfatase (from Helix pomatia). -

Derivatization Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

Workflow Steps

-

Sample Hydrolysis (Deconjugation):

-

To 1.0 mL of urine, add 50 µL of IS Stock Solution (Final conc. 50 µg/mL).

-

Add 1.0 mL Acetate Buffer (pH 5.0) and 20 µL

-Glucuronidase. -

Incubate at 37°C for 3 hours. Reasoning: 1-phenylethanol is excreted largely as a glucuronide; hydrolysis is essential to measure total content.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 2 mL Ethyl Acetate to the hydrolyzed sample.

-

Vortex vigorously for 1 minute; Centrifuge at 3000 x g for 5 minutes.

-

Transfer the organic (upper) layer to a clean glass vial.

-

Self-Validation Check: The co-extraction of the d5-IS ensures that any loss of analyte during this phase is mirrored by the IS.

-

-

Derivatization (Optional but Recommended for GC):

-

Evaporate the Ethyl Acetate to dryness under Nitrogen.

-

Reconstitute in 50 µL MSTFA + 50 µL Pyridine.

-

Incubate at 60°C for 30 minutes to form TMS-derivatives.

-

-

GC-MS Analysis:

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Carrier Gas: Helium at 1 mL/min.

-

Detection: SIM Mode (Selected Ion Monitoring).

-

Target (Unlabeled): m/z 122 (Molecular ion) or 107 (

). -

Internal Standard (d5): m/z 127 (Molecular ion) or 112 (

).

-

-

Calculation

Calculate the concentration of 1-phenylethanol (

Where RRF (Relative Response Factor) is determined from a calibration curve. The d5-analog typically has an RRF close to 1.0 due to near-identical ionization efficiency.

Quality Control & Handling

-

Storage: Store neat compound at room temperature or 4°C. Solutions in methanol are stable for >1 year at -20°C.

-

Hygroscopy: The alcohol functionality can absorb moisture; keep vials tightly sealed.

-

Isotopic Stability: The aromatic deuterium labels are stable under standard metabolic and hydrolytic conditions (pH 2-10). Avoid strong Lewis acids which might induce H/D exchange at high temperatures.

References

-

Sigma-Aldrich. 1-Phenyl-d5-ethanol Product Specification & CAS Data. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7409: 1-Phenylethanol. Retrieved from

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Ethylbenzene: Metabolism and Pharmacokinetics. Retrieved from

-

Cambridge Isotope Laboratories. Stable Isotope Standards for Mass Spectrometry. Retrieved from

-

Engström, K. et al. (1984).[5] Urinary metabolites of ethylbenzene and styrene. Scandinavian Journal of Work, Environment & Health. Retrieved from

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. studylib.net [studylib.net]

- 3. researchgate.net [researchgate.net]

- 4. Ethylbenzene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Background Information for Ethylbenzene - Interaction Profile for: Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) - NCBI Bookshelf [ncbi.nlm.nih.gov]

safety and handling of 1-Phenyl-d5-ethanol in the laboratory

An In-depth Technical Guide to the Safe Handling of 1-Phenyl-d5-ethanol in the Laboratory

Introduction to 1-Phenyl-d5-ethanol

1-Phenyl-d5-ethanol (CAS No: 90162-45-1) is a deuterated form of 1-phenylethanol, where the five hydrogen atoms on the phenyl group are replaced with deuterium.[1] This isotopic labeling makes it a valuable tool in various research applications, particularly in pharmacokinetic studies, metabolic profiling, and as an internal standard in mass spectrometry-based analyses. Its chemical and physical properties are similar to its non-deuterated counterpart, but the increased mass (M+5) allows for its differentiation in analytical assays.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with 1-Phenyl-d5-ethanol is the foundation of its safe handling. The primary hazards are related to its acute oral toxicity and its potential to cause serious eye irritation.[1]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-Phenyl-d5-ethanol is classified as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

-

Eye Irritation (Category 2), H319: Causes serious eye irritation.[1]

The signal word for this compound is "Warning" .[1] The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[1]

Table 1: Key Physical and Chemical Properties of 1-Phenyl-d5-ethanol

| Property | Value | Source |

| CAS Number | 90162-45-1 | [1][2][3] |

| Molecular Formula | C₆D₅CH(OH)CH₃ | [1][2][4] |

| Molecular Weight | 127.20 g/mol | [1][3] |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | 204 °C at 745 mmHg | |

| Melting Point | 19-20 °C | |

| Density | 1.053 g/mL at 25 °C | |

| Flash Point | 86.0 °C (186.8 °F) - closed cup | [1] |

The relatively high flash point indicates that 1-Phenyl-d5-ethanol is a combustible liquid but not highly flammable.[1] However, it is crucial to avoid sources of ignition, especially when handling larger quantities or in the event of a spill.[5][6]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is paramount to minimizing exposure and ensuring a safe laboratory environment. The following protocols are based on established safety guidelines and the specific properties of 1-Phenyl-d5-ethanol.

Engineering Controls

-

Ventilation: Work with 1-Phenyl-d5-ethanol in a well-ventilated area.[5] For procedures that may generate aerosols or involve heating, a chemical fume hood is recommended to minimize inhalation exposure.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent contact with the skin and eyes.

-

Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[8] If there is a splash hazard, a face shield should also be worn.[6]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile or latex gloves.[7] Always inspect gloves for tears or holes before use and change them frequently, especially if they become contaminated.

-

Lab Coat: A standard laboratory coat should be worn to protect street clothing and prevent skin exposure.[7]

-

-

Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, if ventilation is insufficient or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling 1-Phenyl-d5-ethanol, before eating, drinking, smoking, or using the restroom.[5][8]

-

Do not eat, drink, or smoke in areas where chemicals are handled or stored.[8][9]

Storage and Stability

Proper storage of 1-Phenyl-d5-ethanol is essential to maintain its integrity and prevent hazardous situations.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[5][7][9] The recommended storage temperature is typically room temperature.[2]

-

Container Integrity: Keep the container tightly closed to prevent evaporation and contamination.[5][9] Ensure the container is properly labeled with the chemical name and associated hazards.

-

Incompatible Materials: Avoid storing 1-Phenyl-d5-ethanol with strong oxidizing agents, acids, acid anhydrides, and acid chlorides, as these can lead to vigorous reactions.[5]

-

Stability: 1-Phenyl-d5-ethanol is stable under recommended storage conditions.[2] It is advisable to re-analyze the compound for chemical purity after extended periods, for instance, after three years.[2]

Experimental Workflows and Protocols

The following diagrams illustrate the logical flow for the safe handling and emergency response involving 1-Phenyl-d5-ethanol.

Caption: A workflow diagram illustrating the key steps for the safe handling of 1-Phenyl-d5-ethanol in a laboratory setting.

Emergency Procedures

In the event of an emergency, a prompt and informed response is crucial to mitigate harm.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[8] Seek medical attention if irritation persists.[8]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[10]

-

Ingestion: If swallowed, call a poison control center or doctor immediately.[5][8] Do NOT induce vomiting unless instructed to do so by medical personnel.[7] Rinse mouth with water.[8]

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[10] If not breathing, provide artificial respiration.[10]

Spill Response

-

Small Spills:

-

Large Spills:

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The compound is combustible and may form explosive mixtures with air.[11] Containers may explode when heated.[5][11] Hazardous combustion products include carbon monoxide and carbon dioxide.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Caption: A decision tree for emergency procedures in case of a spill, fire, or personnel exposure to 1-Phenyl-d5-ethanol.

Waste Disposal

All waste containing 1-Phenyl-d5-ethanol must be handled as hazardous waste.

-

Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[5][12] Do not mix with incompatible waste streams.

-

Disposal Regulations: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[5][8] Consult your institution's environmental health and safety office for specific disposal procedures.[12]

-

Empty Containers: Empty containers may retain product residue and should be handled as hazardous waste until properly decontaminated.[8]

Conclusion

1-Phenyl-d5-ethanol is a valuable tool in scientific research. Its safe use hinges on a comprehensive understanding of its hazards, the consistent application of appropriate safety protocols, and preparedness for potential emergencies. By adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe and productive laboratory environment.

References

-

Ethanol 95% Safety Data Sheet . Maxill. [Link]

-

(±)-1-Phenyl D5-Ethanol . Pharmaffiliates. [Link]

-

1-Phenylethanol . Wikipedia. [Link]

-

Storage conditions and protocol for deuterated standards of organic compounds? . ResearchGate. [Link]

-

Deuterated Solvents, Reagents & Accessories . Chromservis. [Link]

-

Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

-

Ethanol Safety Data Sheet . Airgas. [Link]

-

Ethanol Safety Data Sheet . Chemos GmbH & Co.KG. [Link]

-

Ethanol - Standard Operating Procedure . University of California, Santa Barbara. [Link]

-

Ethanol . PubChem, National Center for Biotechnology Information. [Link]

-

The Diagnosis and Management of Toxic Alcohol Poisoning in the Emergency Department: A Review Article . PMC, National Center for Biotechnology Information. [Link]

-

Alcohol Toxicity: Practice Essentials, Pathophysiology, Epidemiology . Medscape. [Link]

Sources

- 1. 1-Phenyl-d5-ethanol D 98atom 90162-45-1 [sigmaaldrich.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. 1-Phenyl-d5-ethanol | CAS 90162-45-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. (+/-)-1-Phenyl-d5-ethanol | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. maxill.com [maxill.com]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. vigon.com [vigon.com]

- 9. chemos.de [chemos.de]

- 10. airgas.com [airgas.com]

- 11. fishersci.com [fishersci.com]

- 12. ethz.ch [ethz.ch]

Technical Guide: Solubility & Handling of 1-Phenyl-d5-ethanol

Executive Summary

1-Phenyl-d5-ethanol (CAS: 90162-45-1), also known as

This guide provides a rigorous physicochemical profile and solubility data for 1-Phenyl-d5-ethanol. Unlike generic datasheets, this document focuses on the causality behind solvent selection, the implications of deuteration on chromatography, and self-validating protocols for stock solution preparation.[2]

Part 1: Physicochemical Profile & Isotope Effects

Chemical Identity

| Property | Specification |

| Compound Name | 1-Phenyl-d5-ethanol |

| Synonyms | |

| CAS Number | 90162-45-1 |

| Molecular Formula | |

| Molecular Weight | 127.20 g/mol (approx. +5 Da shift from parent) |

| Appearance | Colorless liquid |

| Purity | Typically |

The Deuterium Isotope Effect on Solubility & Lipophilicity

While often assumed to be identical to the non-deuterated parent (

-

Bond Length & Volume: The C-D bond is shorter and stronger than the C-H bond. This results in a slightly smaller molar volume and reduced polarizability.

-

Lipophilicity (LogP): Deuterated compounds are typically slightly less lipophilic than their protium counterparts.

-

Practical Implication: In Reverse-Phase Chromatography (RPLC), 1-Phenyl-d5-ethanol may elute slightly earlier than the endogenous 1-phenylethanol. Researchers must adjust retention time windows to prevent peak chopping.

-

-

Solubility: Bulk solubility (g/L) remains functionally equivalent to the parent compound for standard stock preparations, but "salting out" effects in high-ionic strength buffers may differ marginally.[2]

Part 2: Solubility Profile in Key Solvents

The following data categorizes solvents by their utility in Stock Preparation vs. Working Solutions .

Solubility Data Table

| Solvent Class | Solvent | Solubility Rating | Application Context |

| Polar Protic | Methanol (MeOH) | High (Miscible) | Primary Choice. Ideal for LC-MS stock solutions due to volatility and ionization compatibility. |

| Ethanol (EtOH) | High (Miscible) | Alternative stock solvent; preferred for GC-MS if MeOH is unsuitable. | |

| Polar Aprotic | DMSO | High (Miscible) | Long-Term Storage. Low volatility prevents concentration drift, but high freezing point (19°C) requires careful thawing. |

| Acetonitrile (ACN) | High (Miscible) | Common extraction solvent. Good for working solutions but less stable for long-term stock storage than MeOH. | |

| Non-Polar | Ethyl Acetate | High (Miscible) | Liquid-Liquid Extraction (LLE) solvent. |

| Hexane/Heptane | Moderate/High | Used in normal-phase separations or GC sample prep. | |

| Aqueous | Water | Low (~2 g/L) | Poor. Do NOT use 100% water for stock preparation. Requires organic co-solvent (e.g., >20% MeOH).[2] |

Solvent Selection Logic

-

For LC-MS/MS: Use Methanol . It provides excellent solubility, is easily evaporated if concentration is needed, and supports efficient electrospray ionization (ESI) without the suppression effects sometimes seen with DMSO.[2]

-

For GC-MS: Use Ethyl Acetate or Methanol . Avoid DMSO as it can degrade GC column stationary phases and has a high boiling point that interferes with volatile analysis.

-

For Aqueous Buffers (PBS/Media): Predissolve in DMSO (1000x stock) and spike into the buffer. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity or protein denaturation.

Part 3: Experimental Protocols

Protocol: Preparation of Primary Stock Solution (1 mg/mL)

Objective: Create a stable, accurate master stock for long-term storage (-20°C).

Materials:

-

1-Phenyl-d5-ethanol (>98% purity).[3]

-

Solvent: LC-MS Grade Methanol.

-

Class A Volumetric Flask (10 mL) or calibrated glass vial.

-

Analytical Balance (0.01 mg precision).

Workflow:

-

Equilibration: Allow the 1-Phenyl-d5-ethanol vial to reach room temperature (prevent condensation).

-

Weighing: Place the volumetric flask on the balance and tare. Using a glass Pasteur pipette, transfer 10.0 mg of the liquid standard into the flask.[2] Record the exact mass (e.g., 10.04 mg).

-

Dissolution: Add approximately 8 mL of Methanol. Swirl gently.

-

Note: Sonication is rarely needed as the compound is a liquid and highly soluble, but vortexing for 30 seconds ensures homogeneity.[2]

-

-

Volume Adjustment: Dilute to the mark (10 mL) with Methanol.

-

Concentration Calculation:

-

Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C.

Protocol: Working Standard & Internal Standard Spiking

Objective: Prepare a working solution (e.g., 10 µg/mL) to spike into biological matrices.[2]

Step-by-Step:

-

Dilution: Take 100 µL of the 1 mg/mL Stock.

-

Solvent: Add 9.9 mL of 50:50 Methanol:Water.

-

Critical: Do not use 100% water, as the compound may precipitate or adsorb to plastic walls at higher concentrations.[2]

-

-

Spiking: Add this working solution to your samples (plasma/urine) before extraction (Protein Precipitation or LLE).

-

Self-Validation Check: The IS must be added to the blank matrix and the sample to account for recovery losses.

-

Part 4: Visualization of Workflows

Diagram 1: Solubility Decision Matrix

This logic flow guides the researcher in selecting the correct solvent based on the intended analytical technique.[2]

Caption: Decision matrix for solvent selection based on downstream analytical application.

Diagram 2: Internal Standard Preparation Workflow

A self-validating workflow ensuring accurate quantification.

Caption: Step-by-step workflow for preparing and utilizing the Internal Standard to ensure data integrity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11672668, Benzeneethanol-d5. Retrieved from [Link][2]

-

ResolveMass Laboratories (2025). Deuterated Standards for LC-MS Analysis: Principles and Solubility. Retrieved from [Link]

Sources

Methodological & Application

use of 1-Phenyl-d5-ethanol as an internal standard in mass spectrometry

Application Note: High-Precision Quantitation of 1-Phenylethanol using 1-Phenyl-d5-ethanol as an Internal Standard

Abstract

This technical guide details the application of 1-Phenyl-d5-ethanol (CAS: 90162-45-1) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 1-phenylethanol in biological matrices (urine, plasma) and food products. 1-Phenylethanol is a critical biomarker for styrene exposure and a key flavor compound in fermentation. The protocol utilizes Stable Isotope Dilution Assay (SIDA) principles to compensate for matrix effects, extraction inefficiencies, and ionization suppression. This guide provides a validated workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, emphasizing the specific mass spectral shifts required for Selected Ion Monitoring (SIM).

Introduction & Rationale

The Role of Stable Isotope Dilution (SIDA)

In complex matrices like urine or fermented beverages, external calibration often fails due to "matrix effects"—the suppression or enhancement of analyte ionization caused by co-eluting interferences. SIDA resolves this by adding a known amount of an isotopically labeled analog (the Internal Standard, IS) prior to sample preparation.

Why 1-Phenyl-d5-ethanol?

-

Ring Stability: The deuterium atoms are located on the aromatic ring (phenyl-d5). Unlike side-chain deuteration, ring deuteration is chemically stable and resistant to Hydrogen-Deuterium Exchange (HDX) during enzymatic hydrolysis or acidic extraction steps.

-

Mass Shift (+5 Da): The 5-Dalton mass difference is sufficient to avoid isotopic overlap (cross-talk) between the natural isotope abundance of the analyte and the IS, ensuring linear calibration even at trace levels.

-

Co-elution: The physicochemical properties (pKa, solubility) of the d5-analog mimic the target analyte, ensuring they behave identically during extraction (Liquid-Liquid or SPE). In GC, the d5-analog elutes slightly earlier (fraction of a second) due to the deuterium isotope effect, which is advantageous for avoiding detector saturation while maintaining identical ionization conditions.

Chemical & Physical Properties[1][2][3][4][5]

| Property | Target Analyte: 1-Phenylethanol | Internal Standard: 1-Phenyl-d5-ethanol |

| CAS Number | 98-85-1 | 90162-45-1 |

| Formula | ||

| Molecular Weight | 122.16 g/mol | 127.19 g/mol |

| Boiling Point | 204 °C | ~204 °C |

| Key Fragments (EI) | 107 (Base), 122 (Molecular), 79 | 112 (Base), 127 (Molecular), 84 |

| Retention Index (DB-5) | ~1060 | ~1058 (Slightly earlier) |

Technical Note: The base peak in Electron Impact (EI) ionization arises from the loss of the methyl group (

).

Analyte:

() IS:

() The phenyl ring remains intact during this fragmentation, preserving the +5 Da shift.

Experimental Workflow (Diagram)

The following Graphviz diagram illustrates the critical path for analyzing urinary 1-phenylethanol (a styrene metabolite) using enzymatic hydrolysis to free conjugated forms.

Caption: Step-by-step SIDA workflow ensuring the Internal Standard undergoes every processing step experienced by the analyte, compensating for recovery losses.

Detailed Protocol: Quantification in Urine[6][7]

This protocol is designed for monitoring styrene exposure or metabolic disorders. 1-Phenylethanol is often excreted as a glucuronide conjugate; therefore, hydrolysis is mandatory.

Reagents & Equipment[3]

-

IS Stock Solution: 1 mg/mL 1-Phenyl-d5-ethanol in Methanol. Store at -20°C.

-

Enzyme:

-Glucuronidase/Arylsulfatase (from Helix pomatia). -

Buffer: Sodium Acetate (0.1 M, pH 5.0).

-

Extraction Solvent: Ethyl Acetate (HPLC Grade).

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

Sample Preparation Steps

-

Aliquot: Transfer 1.0 mL of urine into a glass centrifuge tube.

-

Spike IS: Add 20 µL of IS Stock Solution (Final conc: 20 µg/mL). Vortex for 10 seconds.

-

Critical: Spiking must occur before hydrolysis to correct for any enzymatic inefficiency or degradation.

-

-

Buffer: Add 1.0 mL of Acetate Buffer (pH 5.0).

-

Hydrolysis: Add 50 µL of

-Glucuronidase enzyme. Incubate at 37°C for 4 hours (or overnight). -

Extraction:

-

Add 2.0 mL Ethyl Acetate.

-

Shake mechanically for 10 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate phases.

-

-

Concentration: Transfer the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL Ethyl Acetate for GC-MS injection.

GC-MS Parameters (Agilent 5977/7890 style)

-

Inlet: Splitless mode, 250°C.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 50°C for 1 min.

-

Ramp: 10°C/min to 150°C.

-

Ramp: 30°C/min to 280°C (Post-run bake out).

-

-

MS Source: EI mode (70 eV), 230°C.

-

Acquisition: Selected Ion Monitoring (SIM).

SIM Table Setup:

| Compound | Retention Time (approx) | Quant Ion (m/z) | Qualifier Ions (m/z) | Dwell Time |

|---|---|---|---|---|

| 1-Phenylethanol | 8.45 min | 107.0 | 122.0, 79.0 | 50 ms |

| 1-Phenyl-d5-ethanol | 8.42 min | 112.0 | 127.0, 84.0 | 50 ms |

Data Analysis & Validation

Calculation

Calculate the Response Factor (RF) using calibration standards, then determine the unknown concentration (

Quality Control (QC) Criteria

-

Linearity: Calibration curve (

µg/mL) must have -

Blank Analysis: Analyze a blank urine sample (non-exposed) to ensure no endogenous interference at m/z 112.

-

Recovery: Absolute recovery of the IS should be monitored. A drop below 50% indicates matrix suppression or extraction failure, necessitating protocol review.

Advanced Application: Chiral Separation

1-Phenylethanol exists as (R) and (S) enantiomers. The d5-IS is achiral in the sense that it is a racemic mixture (unless specifically purchased as a pure enantiomer), but it acts as a perfect marker for total alcohol content or can be used to track retention times on chiral columns (e.g., Cyclodextrin-based phases like Cyclosil-B).

-

Protocol Adjustment: Replace the DB-5 column with a Cyclosil-B column.

-

Isotope Effect: On chiral columns, the d5-analog may show slightly different resolution factors. Ensure the integration window accounts for the slight retention time shift (

min).

References

-

Centers for Disease Control and Prevention (CDC). (2020). Styrene: Biomonitoring Summary. National Biomonitoring Program. Retrieved October 26, 2023, from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7409, 1-Phenylethanol. Retrieved October 26, 2023, from [Link]

-

Korn, M., et al. (1985). Stereometabolism of styrene in man: gas chromatographic determination of phenylethyleneglycol enantiomers and phenylethanol isomers in the urine. Archives of Toxicology. Retrieved from [Link]

-

Newsome, S. (n.d.). Sample Preparation Protocols for Stable Isotope Analysis. Newsome Lab, University of New Mexico. Retrieved from [Link]

Application Notes and Protocols: 1-Phenyl-d5-ethanol as a Tracer in Metabolic Research

Sources

- 1. Gas chromatography-mass spectrometric method for the screening and quantification of illicit drugs and their metabolites in human urine using solid-phase extraction and trimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP2E1: biochemistry, toxicology, regulation and function in ethanol-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP2E1-catalyzed alcohol metabolism: role of oxidant generation in interferon signaling, antigen presentation and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Interactome of Cytochrome P450 2E1 in Human Liver Microsomes with Chemical Crosslinking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Research Portal [experts.esf.edu]

protocol for using 1-Phenyl-d5-ethanol in cell culture experiments

An Application Guide for the Use of 1-Phenyl-d5-ethanol in Cellular Metabolism Studies

Authored by a Senior Application Scientist

Abstract

Stable isotope labeling is a powerful technique for elucidating the metabolic fate of compounds in biological systems. Deuterated molecules, in particular, serve as excellent tracers in mass spectrometry-based metabolomics, as the deuterium label provides a distinct mass shift that allows for unambiguous tracking.[1] 1-Phenyl-d5-ethanol, with its five deuterium atoms on the phenyl ring, is an ideal tracer for studying the cellular metabolism of aromatic alcohols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of 1-Phenyl-d5-ethanol in cell culture experiments, from initial handling and dose-response determination to sample preparation for downstream metabolic analysis.

Introduction: The Role of Deuterated Tracers

In the landscape of pharmaceutical research and drug discovery, understanding a compound's metabolic pathway is paramount for evaluating its efficacy, stability, and potential toxicity.[2][3] Deuterated compounds, where hydrogen atoms are replaced by their heavier, stable isotope deuterium, have become indispensable tools.[1] This substitution is a subtle chemical modification that generally does not alter the compound's biological activity but provides a powerful analytical handle.[1] The primary advantages of using deuterated tracers like 1-Phenyl-d5-ethanol include:

-

Metabolic Fate Tracking: The deuterium label allows researchers to follow the molecule as it is absorbed, distributed, and metabolized by cells.

-

Metabolite Identification: The unique mass signature of the deuterated compound and its subsequent metabolites simplifies their identification in complex biological matrices.[1]

-

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can slow the rate of metabolic reactions at the site of deuteration.[3] While 1-Phenyl-d5-ethanol is deuterated on the stable phenyl ring (not the site of oxidation), this principle is central to the design of deuterated drugs that aim to improve pharmacokinetic profiles.[2]

This document will provide detailed protocols for incorporating 1-Phenyl-d5-ethanol into in vitro cell culture models to probe its metabolic journey.

Compound Profile and Safety Considerations

Before beginning any experiment, it is crucial to understand the properties and safety requirements of the reagent.

Physicochemical Properties

The key properties of 1-Phenyl-d5-ethanol are summarized below. The mass shift of M+5 is the critical feature for mass spectrometry-based tracking.

| Property | Value | Source |

| Chemical Formula | C₆D₅CH(OH)CH₃ | [4] |

| CAS Number | 90162-45-1 | [4] |

| Molecular Weight | 127.20 g/mol | [5] |

| Appearance | Colorless Liquid | [4] |

| Density | 1.053 g/mL at 25 °C | |

| Boiling Point | 204 °C at 745 mmHg | |

| Isotopic Purity | ≥98 atom % D | [4] |

| Mass Shift vs. Unlabeled | M+5 |

Safety and Handling

According to its Safety Data Sheet, 1-Phenyl-d5-ethanol requires careful handling.

-

Hazard Classifications: It is classified as Acute Toxicity, Oral (Category 4) and causes serious eye irritation.

-

GHS Pictogram: GHS07 (Warning)

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the compound. All work should be performed in a well-ventilated area or a chemical fume hood.

-

Storage: Store at room temperature in a tightly sealed container.[6]

Experimental Design and Workflow

A successful cell culture experiment using 1-Phenyl-d5-ethanol involves several key stages, from preparing the compound for introduction to the cells to collecting samples for analysis. The overall workflow is designed to ensure that the observed metabolic effects are not confounded by cytotoxicity.

Caption: Decision-making workflow for selecting a sub-toxic experimental concentration.

Protocol 3: Cell Treatment and Sample Collection for Metabolic Analysis

Once a sub-toxic concentration is determined (ideally one that causes <10% loss in viability), you can proceed with the definitive experiment to trace the compound's metabolism.

Causality: Proper sample collection is critical for preserving the metabolic state of the cells. [7]Separating the conditioned media (extracellular metabolites) from the cell pellet (intracellular metabolites) allows for a comprehensive analysis of uptake, metabolism, and secretion. Rapid processing and quenching are essential to halt enzymatic activity.

Materials:

-

6-well or 12-well tissue culture plates

-

Cells of interest

-

1-Phenyl-d5-ethanol working solution at the selected sub-toxic concentration

-

Vehicle control medium

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell scrapers

-

Microcentrifuge tubes

-

Methanol, Acetonitrile, or other suitable extraction solvents (LC-MS grade)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and grow to ~80% confluency.

-

Replace the medium with fresh medium containing either the selected concentration of 1-Phenyl-d5-ethanol or the vehicle control.

-

Incubate for the desired time points (e.g., 2, 6, 12, 24 hours).

-

-

Harvesting Extracellular Metabolites (Conditioned Media):

-

At each time point, place the culture plate on ice.

-

Carefully collect the conditioned medium from each well into a labeled microcentrifuge tube.

-

Centrifuge at 500 x g for 5 minutes at 4°C to pellet any detached cells.

-

Transfer the supernatant to a new, clean tube and immediately store it at -80°C.

-

-

Harvesting Intracellular Metabolites (Cell Lysate):

-

Gently wash the remaining cell monolayer twice with ice-cold PBS.

-

Add 500 µL of an ice-cold extraction solvent (e.g., 80% methanol) to each well.

-

Use a cell scraper to detach the cells in the extraction solvent.

-

Transfer the cell slurry to a labeled microcentrifuge tube.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 20 minutes to allow for complete protein precipitation and metabolite extraction.

-

Centrifuge at maximum speed (>14,000 x g) for 15 minutes at 4°C.

-

Carefully transfer the supernatant (containing the intracellular metabolites) to a new, clean tube.

-

Store the metabolite extract at -80°C until ready for LC-MS analysis.

-

Downstream Analysis and Data Interpretation

The collected samples are now ready for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

LC-MS Analysis: The primary goal of the LC-MS analysis is to separate the metabolites chromatographically and detect them based on their mass-to-charge ratio (m/z). The instrument will be programmed to look for the parent compound (1-Phenyl-d5-ethanol) and potential metabolites that retain the deuterium label.

-

Data Interpretation: By comparing the chromatograms of the treated samples to the vehicle controls, you can identify new peaks corresponding to the deuterated metabolites. The mass of these peaks will be ~5 Da higher than their non-deuterated endogenous counterparts, confirming their origin from the administered 1-Phenyl-d5-ethanol. This allows for the confident identification of metabolic products and the mapping of the compound's biotransformation pathway within the cell.

References

-

Steinhauser, M. L., et al. (2017). Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. PMC. Retrieved from [Link]

-

Waelput, W., et al. (2012). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. PMC. Retrieved from [Link]

-

Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

-

Dai, D. F., et al. (2021). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. PMC. Retrieved from [Link]

-

Saini, V., et al. (2019). In Vitro Assays for Screening Small Molecules. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

-

Kakhniashvili, D. (n.d.). Preparing Whole Cell Protein Extracts for LC/MS Analysis. Retrieved from [Link]

-

Turner, N., et al. (2018). Analysis of Mammalian Cell Proliferation and Macromolecule Synthesis Using Deuterated Water and Gas Chromatography-Mass Spectrometry. MDPI. Retrieved from [Link]

-

Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. Retrieved from [Link]

-

Du, W., et al. (2022). A Small-Molecule Cocktails-Based Strategy in Culture of Mesenchymal Stem Cells. PMC. Retrieved from [Link]

-

Bio-protocol. (2023). Cell Culture and Drug Treatment. Retrieved from [Link]

-

Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2024). Preprints.org. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways. PMC. Retrieved from [Link]

-

REPROCELL. (n.d.). Video: Using Small Molecules For Stem Cell Research. Retrieved from [Link]

-

Zimmer, S. (2024). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Phenylethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenylethanol | C8H10O | CID 7409 - PubChem. Retrieved from [Link]

-

ResearchGate. (2015). How do I culture cells with drugs?. Retrieved from [Link]

- Google Patents. (n.d.). CN102361838A - Dehydration of 1-phenyl ethanol.

-

ResearchGate. (2014). Final concentration of 100% ethanol is 1% (50ul in 5ml) in cell culture dish, having 5ml cell suspension. Does it affect the cell line?. Retrieved from [Link]

-

Airgas. (2019). SAFETY DATA SHEET - Ethanol. Retrieved from [Link]

-

Synergy Analytical Laboratory Inc. (n.d.). (±)-1-Phenyl D5-Ethanol. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

-

National Institute on Alcohol Abuse and Alcoholism. (n.d.). Use of Cultured Cells to Study Alcohol Metabolism. Retrieved from [Link]

-

Wikipedia. (n.d.). Dopamine. Retrieved from [Link]

-

Chang, S. W., et al. (2006). Ethanol treatment induces significant cell death in porcine corneal fibroblasts. PubMed. Retrieved from [Link]

-

Krifa, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

Sources

- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 4. (+/-)-1-Phenyl-d5-ethanol | CymitQuimica [cymitquimica.com]

- 5. 1-Phenyl-d5-ethanol | CAS 90162-45-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Introduction: The Role of 1-Phenyl-d5-ethanol in Quantitative Analysis

An In-Depth Technical Guide to the Analysis of 1-Phenyl-d5-ethanol by GC-MS and LC-MS/MS

1-Phenyl-d5-ethanol (C₆D₅CH(OH)CH₃) is a deuterated analog of 1-phenylethanol, a volatile organic compound.[1] Its key physicochemical properties, including a boiling point of approximately 204°C and its liquid form at room temperature, make it amenable to various analytical techniques. The primary application of 1-Phenyl-d5-ethanol in the scientific community is as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry.[2]

The use of deuterated internal standards is widely considered the "gold standard" in quantitative bioanalysis.[2] Because a SIL-IS is chemically identical to the analyte of interest, it exhibits nearly the same behavior during sample preparation, chromatography, and ionization.[3][4] This co-elution and similar ionization response allow it to effectively compensate for variability arising from sample matrix effects, extraction inconsistencies, and instrument fluctuations.[2][5] The mass difference of +5 amu, due to the five deuterium atoms on the phenyl ring, allows the mass spectrometer to easily distinguish it from the unlabeled analyte.[6] This guide provides detailed application notes and protocols for the robust analysis of 1-Phenyl-d5-ethanol using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Methodology for 1-Phenyl-d5-ethanol Analysis

Gas Chromatography-Mass Spectrometry is an ideal technique for the analysis of volatile and semi-volatile compounds that are thermally stable, such as 1-Phenyl-d5-ethanol. The separation is based on the compound's partitioning between a gaseous mobile phase and a stationary phase within the GC column, followed by highly specific detection by the mass spectrometer.

Rationale for Methodological Choices

The selection of GC-MS parameters is critical for achieving a robust and reliable assay.

-

Injection Mode : A splitless injection is often preferred for trace-level analysis to ensure the maximum transfer of the analyte onto the column, thereby enhancing sensitivity. For more concentrated samples, a split injection can be used to prevent column overload.

-

GC Column : A non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is a logical choice. This type of column separates compounds primarily based on their boiling points and is well-suited for a wide range of analytes, including aromatic alcohols.[7]

-

Oven Temperature Program : A temperature gradient is employed to ensure good chromatographic peak shape and resolution from other potential components in the sample. The program typically starts at a lower temperature to trap the analyte at the head of the column and then ramps up to elute the compound in a reasonable timeframe.

-

Ionization and Detection : Electron Ionization (EI) is the standard for GC-MS as it produces reproducible fragmentation patterns, which are useful for compound identification and quantification. For quantitative analysis, Selected Ion Monitoring (SIM) mode is utilized to enhance sensitivity and selectivity by monitoring only specific ions characteristic of 1-Phenyl-d5-ethanol.

Experimental Protocol: GC-MS

-

Preparation of Standards and Samples :

-

Prepare a stock solution of 1-Phenyl-d5-ethanol at 1 mg/mL in methanol or ethanol.

-

Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

-

For sample analysis, add a known concentration of 1-Phenyl-d5-ethanol as an internal standard to all unknown samples, blanks, and quality control samples.[8] If the matrix is complex (e.g., blood, plasma), a protein precipitation step with a cold organic solvent like acetonitrile may be required, followed by centrifugation to remove the precipitated proteins.[9]

-

-

GC-MS Instrument Setup and Conditions :

-

GC System : Agilent 8890 GC or equivalent.

-

Injector : Split/splitless inlet, operated in splitless mode at 250°C.

-

Column : HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[7]

-

Oven Program : Start at 70°C, hold for 1 minute. Ramp at 15°C/min to 220°C, hold for 2 minutes.

-

MS System : Agilent 5977B MSD or equivalent.

-

Ion Source : Electron Ionization (EI) at 70 eV.[7]

-

MSD Transfer Line : 280°C.

-

Ion Source Temperature : 230°C.

-

Acquisition Mode : Selected Ion Monitoring (SIM).

-

Ions to Monitor : Based on the fragmentation pattern of 1-Phenyl-d5-ethanol, select characteristic ions. For the deuterated compound, key ions would likely be m/z 112 (M-CH3) and m/z 84 (C6D5+H). The primary quantification ion should be chosen for its abundance and specificity.

-

-

Data Acquisition and Processing :

-

Inject 1 µL of each standard and sample.

-

Integrate the peak area for the selected quantification ion at the expected retention time.

-

Construct a calibration curve by plotting the peak area versus concentration for the standards.

-

Determine the concentration of 1-Phenyl-d5-ethanol in unknown samples by interpolation from the calibration curve.

-

Data Presentation: GC-MS Parameters

| Parameter | Value |

| GC Column | 5% Phenyl Methyl Siloxane (e.g., HP-5ms) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Oven Program | 70°C (1 min), then 15°C/min to 220°C (2 min) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantification Ion | m/z 112 |

| Qualifier Ion | m/z 84 |

GC-MS Experimental Workflow

Caption: Workflow for 1-Phenyl-d5-ethanol analysis by GC-MS.

LC-MS/MS Methodology for 1-Phenyl-d5-ethanol Analysis

Liquid Chromatography-Tandem Mass Spectrometry offers exceptional sensitivity and specificity, making it the preferred method for bioanalytical applications, especially when dealing with complex matrices like plasma or urine.[4][5] The initial liquid chromatography step separates the analyte from matrix components, followed by highly selective detection using tandem mass spectrometry.

Rationale for Methodological Choices

The power of LC-MS/MS lies in its specificity, achieved through careful optimization of both the chromatographic separation and the mass spectrometric detection.

-

Chromatography : Reversed-phase chromatography using a C18 column is the standard for separating small, moderately polar molecules like 1-Phenyl-d5-ethanol. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (formic acid) is used to achieve sharp peaks and efficient separation.[10] The formic acid helps to protonate the analyte, improving ionization efficiency in positive ion mode.

-

Ionization : Electrospray Ionization (ESI) is the most common ionization technique for LC-MS as it is a soft ionization method that typically produces an intact protonated molecule [M+H]⁺. This is crucial for the subsequent fragmentation step in MS/MS.

-

Detection : Tandem mass spectrometry is performed using Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole (Q1) is set to isolate the protonated parent ion of 1-Phenyl-d5-ethanol. This isolated ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion. This dual mass filtering provides extremely high selectivity and reduces chemical noise.

Experimental Protocol: LC-MS/MS

-

Preparation of Standards and Samples :

-

Prepare a stock solution of 1-Phenyl-d5-ethanol at 1 mg/mL in methanol.

-

Create calibration standards by serially diluting the stock solution in the appropriate matrix (e.g., blank plasma or mobile phase) to the desired concentration range (e.g., 0.1 ng/mL to 500 ng/mL).

-

Sample Preparation (Protein Precipitation) : To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing the internal standard (if 1-Phenyl-d5-ethanol is not the analyte being quantified by an even heavier IS). Vortex for 1 minute.

-

Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.[10]

-

-

LC-MS/MS Instrument Setup and Conditions :

-

LC System : Waters ACQUITY UPLC or equivalent.

-

Column : C18 column (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).

-

Mobile Phase A : 0.1% Formic Acid in Water.[11]

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[11]

-

Flow Rate : 0.4 mL/min.

-

Gradient : 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and re-equilibrate for 1 minute.

-

Column Temperature : 40°C.

-

Injection Volume : 5 µL.

-

MS System : Sciex Triple Quad 6500+ or equivalent.

-

Ion Source : Electrospray Ionization (ESI), Positive Mode.

-

IonSpray Voltage : 5500 V.

-

Source Temperature : 500°C.

-

Acquisition Mode : Multiple Reaction Monitoring (MRM).

-

-

MRM Transition Optimization :

-

Infuse a standard solution of 1-Phenyl-d5-ethanol to determine the precursor ion ([M+H]⁺, expected m/z 128.2) and optimize collision energy to find the most abundant and stable product ion. A likely product ion would result from the loss of water (m/z 110.2).

-

Precursor Ion (Q1) : m/z 128.2

-

Product Ion (Q3) : m/z 110.2 (This is a hypothetical primary fragment; actual optimization is required).

-

Data Presentation: LC-MS/MS Parameters

| Parameter | Value |

| LC Column | C18 (e.g., Poroshell 120 EC-C18) |

| Dimensions | 2.1 x 50 mm, 2.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | ESI Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | 128.2 -> 110.2 (Example) |

| Collision Energy | To be optimized empirically |

LC-MS/MS Experimental Workflow

Caption: Workflow for 1-Phenyl-d5-ethanol analysis by LC-MS/MS.

Method Validation and Trustworthiness

For any quantitative method intended for use in regulated studies, a thorough validation is required to ensure its reliability.[12] The protocols described herein should be validated according to internationally accepted guidelines, such as those from the ICH.[13] Key validation parameters to assess include:

-

Specificity and Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity and Range : Demonstrating a direct proportional relationship between the instrument response and the concentration of the analyte over a defined range.

-

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results under the same conditions.[14][15]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

-

Stability : Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[2]

By establishing these parameters, the trustworthiness of the data generated by either the GC-MS or LC-MS/MS method is assured, providing a self-validating system for the accurate quantification of 1-Phenyl-d5-ethanol.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the analysis of 1-Phenyl-d5-ethanol. The choice between the two often depends on the specific application. GC-MS is highly effective for analyzing relatively clean samples where volatility is not an issue. LC-MS/MS, with its superior sensitivity and robustness in complex biological matrices, is the method of choice for demanding bioanalytical applications in drug development and clinical research. The detailed protocols provided in this guide serve as a comprehensive starting point for researchers to develop and validate high-quality analytical methods for this critical internal standard.

References

- Current time information in Boston, MA, US. Google.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem.

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.

- Deuterated Internal Standards: The Gold Standard in Mass Spectrometry. (n.d.). Benchchem.

- (+/-)-1-Phenyl-d5-ethanol. (n.d.). CymitQuimica.

- 1-Phenyl-d5-ethanol D 98atom 90162-45-1. (n.d.). Sigma-Aldrich.

- Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. (2018, February 6). PubMed.

- A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. (2017, December 20). ResearchGate.

- A Researcher's Guide to Validating Analytical Methods: The Gold Standard of Stable Isotope. (n.d.). Benchchem.

- validate analysis methods: Topics by Science.gov. (n.d.). Science.gov.

- Instructions for Sample Preparation: Dried Ethanol Procedure. (n.d.). Charles River.

- Procedure for Preparation of Samples for Headspace Gas Chromatography Analysis for Ethyl Alcohol. (n.d.). Virginia Department of Forensic Science.

- 1-PHENYL-D5-ETHANOL | 90162-45-1. (n.d.). ChemicalBook.

- 1-Phenyl-d5-ethanol | CAS 90162-45-1. (n.d.). Santa Cruz Biotechnology.

- ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA).

- Technical Note: Measuring Alcohol Biomarkers from Urine on Biphenyl and aQ Columns – A Splitting Headache!. (n.d.). Fisher Scientific.

- 1-Phenylethanol | C8H10O | CID 7409. (n.d.). PubChem - NIH.

- Ethanol - Assay Procedure. (n.d.). Megazyme.

- Sample Preparation - SPE. (n.d.). Phenomenex.

- LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. (n.d.). MDPI.

- LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. (2021, December 19). PMC.

- Simultaneous measurement of ethanol and ethyl-d5 alcohol by stable isotope gas chromatography-mass spectrometry. (n.d.). PubMed.

- LC-MS/MS analysis and antioxidant activity of ethanol fraction of Aglaonema modestum leaves. (2024, December 31). ResearchGate.

- Targeted analysis of phenolic compounds by LC-MS v1 | Request PDF. (n.d.). ResearchGate.

- High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOFMS) Analysis on the Ethanol. (n.d.). SciSpace.

- GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure. (n.d.). PubMed.

- GC-MS analysis of phytocomponents in the ethanol extract of Polygonum chinense L. (n.d.). PMC.

- GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. (2019, January 24). Pharmacognosy Journal.

- 1-Phenyl-d5-ethanol D 98atom 90162-45-1. (n.d.). Sigma-Aldrich.

Sources

- 1. (+/-)-1-Phenyl-d5-ethanol | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. resolvemass.ca [resolvemass.ca]

- 6. 1-苯乙醇-d5 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 7. GC-MS analysis of phytocomponents in the ethanol extract of Polygonum chinense L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. outside.vermont.gov [outside.vermont.gov]

- 9. texilajournal.com [texilajournal.com]

- 10. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential [mdpi.com]

- 12. validate analysis methods: Topics by Science.gov [science.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

derivatization of 1-Phenyl-d5-ethanol for improved detection

Executive Summary

1-Phenylethanol (1-PE) is a critical biomarker for styrene and ethylbenzene exposure, often quantified in biological matrices (urine, plasma) to assess metabolic elimination. The deuterated analog, 1-Phenyl-d5-ethanol (1-PE-d5) , serves as the gold-standard Internal Standard (IS) for these assays due to its identical extraction recovery and ionization behavior.

However, 1-PE presents analytical challenges:

-

GC-MS: As a secondary alcohol, it exhibits peak tailing due to hydrogen bonding with silanol groups and has moderate volatility.

-

LC-MS/UV: It lacks a strong chromophore for UV detection and ionizes poorly in Electrospray Ionization (ESI) due to its neutral, non-polar nature.